molecular formula C11H8BrF3N2O3 B7957122 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone CAS No. 912846-87-8

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone

Cat. No.: B7957122
CAS No.: 912846-87-8
M. Wt: 353.09 g/mol
InChI Key: ZDVBRUOONPLBFS-UHFFFAOYSA-N
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Description

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, nitro, isoquinoline, and trifluoroethanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic synthesis:

  • Isoquinoline Derivatives: The initial step often includes the formation of isoquinoline derivatives through a Pictet-Spengler reaction.

  • Bromination: The isoquinoline nucleus undergoes selective bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

  • Nitration: Nitration is achieved through the addition of nitric acid or a nitrating agent in a controlled temperature environment to yield the nitro group at the 6-position.

  • Trifluoroethanone Addition: The final step involves introducing the trifluoroethanone group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods aim to optimize yield and purity:

  • Continuous Flow Reactors: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.

  • Automated Synthesis: Automated platforms for precise reagent addition and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the nitro and isoquinoline moieties.

  • Reduction: Reduction reactions may target the nitro group, converting it to an amine under hydrogenation conditions with a palladium catalyst.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the bromine and nitro groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under pressure.

  • Substitution: Nucleophiles (amines or thiols) and electrophiles (halogens or sulfonyl chlorides).

Major Products

  • Amination products: from the reduction of nitro groups.

  • Halogenated derivatives: from substitution reactions at the bromine site.

  • Oxidized isoquinoline derivatives: from oxidation reactions.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: The compound serves as an intermediate in synthesizing other complex organic molecules.

  • Catalysis Research: Investigating its role as a catalyst or catalyst precursor in organic reactions.

Biology

  • Enzyme Inhibition: Exploring its potential to inhibit specific enzymes due to the trifluoroethanone group mimicking peptide bonds.

  • Receptor Binding Studies: Investigating interactions with biological receptors.

Medicine

  • Drug Development:

  • Antimicrobial Agents: Researching its efficacy as an antimicrobial agent due to the nitro and trifluoroethanone moieties.

Industry

  • Material Science: Utilized in developing novel materials with specific electronic or optical properties.

  • Agriculture: Potential use as an agrochemical due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules:

  • Molecular Targets: Enzymes, receptors, and nucleic acids.

  • Pathways Involved: Mechanisms often involve inhibition of enzymatic activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-nitroisoquinoline: Shares the bromo and nitro moieties but lacks the trifluoroethanone group.

  • Trifluoroacetylisoquinoline: Similar trifluoroethanone group but without bromine and nitro groups.

Uniqueness

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone is unique due to its combination of three reactive moieties, offering a multifaceted approach to chemical reactivity and biological activity.

This compound remains a significant molecule for scientific exploration, holding promise in various realms of research and industry.

Properties

IUPAC Name

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVBRUOONPLBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719192
Record name 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-87-8
Record name 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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